Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate
Description
Ethyl 1-(3-trifluoromethyl-benzyl)-piperidine-4-carboxylate is a piperidine derivative featuring a trifluoromethyl-substituted benzyl group at the piperidine nitrogen and an ethyl ester at the 4-position. The trifluoromethyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions in biological systems compared to other substituents .
Properties
IUPAC Name |
ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-6-8-20(9-7-13)11-12-4-3-5-14(10-12)16(17,18)19/h3-5,10,13H,2,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVQOYBQNLMUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3-trifluoromethylbenzyl chloride, is reacted with piperidine under basic conditions to form 1-(3-trifluoromethylbenzyl)piperidine.
Esterification: The intermediate is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding alcohols from the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate exhibit potential as muscarinic receptor antagonists. These receptors play a crucial role in cognitive functions and are targets for treating neurological diseases such as Alzheimer’s disease and schizophrenia. Studies have shown that modifications in the piperidine structure can enhance the selectivity and efficacy of these compounds against specific receptors .
Cancer Therapy
Piperidine derivatives have been explored for their anticancer properties. This compound may influence pathways associated with cancer cell proliferation and apoptosis. For instance, compounds derived from piperidine have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer treatment strategies .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research suggests that piperidine derivatives can inhibit the growth of various pathogens, including bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is critical for understanding its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of the compound. Additionally, variations in the piperidine ring can lead to significant differences in receptor binding affinity and selectivity .
Case Study 1: Anticancer Activity
A study evaluated a series of piperidine derivatives, including this compound, for their ability to induce apoptosis in cancer cells. The results showed that certain structural modifications led to increased cytotoxicity compared to standard chemotherapeutic agents like bleomycin. This highlights the potential for developing more effective cancer therapies based on this compound .
Case Study 2: Neurological Effects
In another investigation, researchers synthesized several piperidine-based compounds and tested their effects on muscarinic receptors involved in cognitive processes. The findings suggested that this compound could serve as a lead compound for developing new treatments for cognitive impairments associated with Alzheimer's disease .
Mechanism of Action
The mechanism by which Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in target proteins. This can modulate the activity of enzymes or receptors, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Physicochemical Properties
Infrared (IR) spectroscopy and mass spectrometry data highlight consistent ester functionalities and molecular ion patterns:
Key Insight : The trifluoromethyl group’s mass contribution (~69 Da) would increase the molecular weight compared to fluoro or chloro analogues, as seen in related compounds (e.g., MFCD01029140 in ).
Chemical Modifications and Derivatives
Piperidine-4-carboxylate esters are often hydrolyzed to carboxylic acids or converted to amides for further applications:
- Hydrolysis: Ethyl 1-(6-morpholinopyrimidin-4-yl)-piperidine-4-carboxylate was hydrolyzed to its carboxylic acid derivative with 81% yield using lithium hydroxide .
- Amide Formation: Ethyl 1-(1-(quinolin-8-yl)ethyl)-piperidine-4-carboxylate was converted to carboxamide derivatives with moderate yields (33%) .
Implication : The target compound could undergo similar modifications, enabling the development of prodrugs or bioactive analogues.
Biological Activity
Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a piperidine ring substituted with a trifluoromethyl-benzyl group and an ethyl ester. The trifluoromethyl group is known to enhance lipophilicity and influence the compound's interaction with biological targets, potentially leading to increased efficacy compared to non-fluorinated analogs .
Biological Activity
1. Antimicrobial Activity
Studies have shown that compounds containing piperidine structures often exhibit antimicrobial properties. This compound may share this characteristic due to its structural similarities with other piperidine derivatives. Research indicates that such compounds can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria .
2. Anticancer Potential
The anticancer activity of piperidine derivatives has been extensively documented. This compound's structural features may contribute to its ability to target cancer cell lines effectively. For instance, compounds with similar piperidine scaffolds have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .
3. Neuropharmacological Effects
Piperidine derivatives are also recognized for their neuropharmacological effects. The binding affinity of this compound to neurotransmitter receptors could suggest potential applications in treating neurological disorders. Preliminary studies indicate that the trifluoromethyl group may enhance receptor binding and efficacy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Interaction: The compound may interact with various receptors involved in neurotransmission, potentially modulating pathways associated with mood regulation and pain perception.
- Cellular Uptake: The lipophilic nature imparted by the trifluoromethyl group may facilitate cellular uptake, enhancing the compound's bioavailability and therapeutic potential.
Table: Summary of Biological Activities
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.
Mechanistic Insight :
-
Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl.
-
Acidic conditions promote protonation of the carbonyl oxygen, facilitating methanol nucleophilic substitution .
Piperidine Nitrogen Functionalization
The secondary amine in the piperidine ring participates in alkylation and acylation reactions.
Key Reactions:
-
Alkylation :
Treatment with methyl iodide in acetonitrile using K₂CO₃ as a base yields the N-methylated derivative : -
Reductive Amination :
Reaction with aldehydes (e.g., formaldehyde) and NaBH₃CN in MeOH produces tertiary amines .
Coupling Reactions
The aromatic trifluoromethyl-benzyl group enables cross-coupling via Suzuki-Miyaura or Buchwald-Hartwig reactions.
Limitations : The electron-withdrawing -CF₃ group deactivates the benzene ring, requiring electron-deficient coupling partners .
Reduction of the Piperidine Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a piperazine derivative, though this is less common due to steric hindrance from the benzyl group.
Decarboxylation and Rearrangement
Thermal decarboxylation at >200°C eliminates CO₂, yielding 1-(3-Trifluoromethyl-benzyl)-piperidine. Computational studies suggest a six-membered transition state involving the ester carbonyl.
Trifluoromethyl Group Reactivity
The -CF₃ group is generally inert but can participate in:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate?
- Methodological Answer : The compound is typically synthesized via alkylation or coupling reactions. For example:
- Alkylation : Ethyl piperidine-4-carboxylate (core intermediate) reacts with 3-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., NaH or KCO) in polar aprotic solvents like DMF or acetonitrile. Monitoring reaction progress via TLC or LC-MS is critical to optimize yield .
- Coupling Reactions : Amide bond formation using coupling agents like EDC/HOBt (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and hydroxybenzotriazole) in dry solvents (e.g., DCM or acetonitrile) under inert atmospheres. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .
Q. How is the compound structurally characterized in research settings?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm substituent positions and stereochemistry. Key signals include the trifluoromethyl group (δ ~120-125 ppm in F NMR) and ester carbonyl (δ ~170 ppm in C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns. For example, cleavage of the ester group (m/z loss of 46 Da) and benzyl moiety can be analyzed .
Q. What stability and storage conditions are recommended for this compound?
- Methodological Answer :
- Store under inert atmosphere (argon or nitrogen) at -20°C in airtight containers. Avoid moisture and light to prevent ester hydrolysis or decomposition. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation .
Advanced Research Questions
Q. How can racemization be minimized during chiral derivatization of the piperidine ring?
- Methodological Answer :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-Ru complexes) during alkylation steps.
- Monitor enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak IA/IB and mobile phases (hexane/isopropanol). Low-temperature reactions (-20°C) and anhydrous conditions further suppress racemization .
Q. What analytical strategies resolve contradictions in reaction yield data for scaled-up syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, ANOVA analysis can identify significant factors affecting yield .
- Byproduct Analysis : LC-MS or GC-MS detects impurities (e.g., unreacted benzyl halide or hydrolyzed esters). Adjust quenching protocols (e.g., aqueous NaHCO washes) to remove acidic byproducts .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., neurotransmitter receptors). Validate docking poses with MD simulations (AMBER or GROMACS) .
- ADMET Prediction : Tools like SwissADME or QikProp estimate logP, blood-brain barrier permeability, and CYP450 metabolism. Cross-validate with in vitro assays (e.g., Caco-2 cell permeability) .
Q. What strategies optimize regioselective functionalization of the piperidine ring?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to block specific positions. For example, Boc-protection at N1 directs electrophilic substitution to C3 .
- Directed ortho-Metalation : Employ LDA (lithium diisopropylamide) in THF at -78°C to deprotonate and functionalize specific carbons. Quench with electrophiles (e.g., trifluoromethylating agents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
